Aldose Reductase Inhibitory Potency: N-Benzoyl-N-phenylglycine vs. N-Benzoylglycine vs. N-Acetyl-N-phenylglycine
The target compound belongs to the N-benzoyl-N-phenylglycine structural class (series 8), which was directly compared against two in-class analog series in a unified assay system. N-Benzoylglycines (series 6, lacking N-phenyl substitution) are very weak inhibitors, producing 50% inhibition of rat lens aldose reductase only at concentrations exceeding 100 μM. N-Acetyl-N-phenylglycines (series 7, acetyl replacing benzoyl) yield IC50 values of 6–80 μM. In contrast, N-benzoyl-N-phenylglycines (series 8, the class to which CAS 74536-43-9 belongs) achieve IC50 values of 0.1–10 μM, representing a ≥10-fold potency gain over series 7 and a ≥1,000-fold gain over series 6 [1]. A subsequent study identified the unsubstituted benzoylphenylglycine (compound 24, corresponding to the racemic CAS 74536-43-9 core) as possessing an AR inhibitory IC50 of 0.25 μM [2].
| Evidence Dimension | Aldose reductase (ALR2) inhibitory potency |
|---|---|
| Target Compound Data | IC50 range 0.1–10 μM (series 8); parent benzoylphenylglycine IC50 = 0.25 μM |
| Comparator Or Baseline | Series 6 (N-benzoylglycines): IC50 >100 μM; Series 7 (N-acetyl-N-phenylglycines): IC50 6–80 μM |
| Quantified Difference | ≥10-fold more potent than series 7; ≥1,000-fold more potent than series 6; parent compound 0.25 μM approaches sub-micromolar potency |
| Conditions | Rat lens aldose reductase; DL-glyceraldehyde as substrate; NADPH oxidation assay; pH 7.4 |
Why This Matters
For procurement decisions in diabetic complication research, selecting an N-benzoyl-N-phenylglycine scaffold over an N-benzoylglycine or N-acetyl-N-phenylglycine analog determines whether the compound will exhibit pharmacologically relevant ALR2 inhibition at low-micromolar concentrations or require impractically high concentrations exceeding 100 μM.
- [1] DeRuiter, J., Swearingen, B. E., Wandrekar, V., & Mayfield, C. A. (1989). Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety. Journal of Medicinal Chemistry, 32(5), 1033–1038. View Source
- [2] Kompella, U. B., Sunkara, G., Thomas, E., Clark, C. R., & Deruiter, J. (1999). Rabbit corneal and conjunctival permeability of the novel aldose reductase inhibitors: N-{[4-(benzoylamino)phenyl]sulphonyl}glycines and N-benzoyl-N-phenylglycines. Journal of Pharmacy and Pharmacology, 51(8), 921–927. View Source
